molecular formula C15H14FN3O2 B5908314 (2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide

(2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide

Cat. No.: B5908314
M. Wt: 287.29 g/mol
InChI Key: SMRNJWHDDVGVET-GIJQJNRQSA-N
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Description

(2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorobenzyl group and a hydrazinecarboxamide moiety

Properties

IUPAC Name

[(E)-[3-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-6-4-11(5-7-13)10-21-14-3-1-2-12(8-14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRNJWHDDVGVET-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide typically involves the condensation of 4-fluorobenzyl alcohol with 3-formylbenzoic acid, followed by the reaction with hydrazinecarboxamide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with signaling pathways, leading to its observed biological effects. For example, it may bind to active sites of enzymes, blocking their activity and affecting cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide is unique due to its specific combination of a fluorobenzyl group and a hydrazinecarboxamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

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